2-Vinylfluorene
Overview
Description
2-Vinylfluorene is an organic compound that belongs to the class of vinyl-substituted aromatic hydrocarbons It is characterized by the presence of a vinyl group attached to the fluorene moiety
Mechanism of Action
Target of Action
The primary target of 2-Vinylfluorene is the ion pair structure of partially metallated poly(this compound) . The degree of metallation along the polymer chain influences the ion pair structure effectively .
Mode of Action
This compound interacts with its targets by means of electronic absorption and fluorescence spectroscopy . In the ground state, the conversion of contact ion pairs into solvent-separated ion pairs along the polymer chain is depressed by electrostatic interaction between the ion pairs . The contact ion pairs with a bulky counter cation form aligned pendant fluorenide chromophores . In the excited state, the steric effect of counter cation in the polymer chain hinders the rearrangement of the fluorenide chromophores after Franck-Condon transition .
Biochemical Pathways
The biochemical pathways affected by this compound involve the ion pair structure of partially metallated poly(this compound) . These effects influence the conformation of the polymer chain . An intramolecular energy migration along the polymer chain is also studied .
Result of Action
The action of this compound results in indicators that are significantly less phototoxic in cardiomyocyte monolayers . These results demonstrate how structural modification to the voltage sensing domain have a large effect on improving the overall properties of molecular wire-based voltage indicators .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a bulky counter cation and the degree of metallation along the polymer chain . These factors can affect the ion pair structure and the rearrangement of the fluorenide chromophores .
Biochemical Analysis
Biochemical Properties
The role of 2-Vinylfluorene in biochemical reactions is primarily related to its ability to act as a voltage-sensitive fluorophore . This means it can be used to monitor changes in membrane potential in cells, which is a crucial aspect of cellular function .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been used to monitor action potential kinetics in both mammalian neurons and human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the cellular membrane. The addition of a single vinyl spacer in the fluorene molecular wire scaffold improves the voltage sensitivity 1.5- to 3.5-fold over fluorene-based voltage probes .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits much lower phototoxicity than previous voltage indicators in cardiomyocyte monolayers .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Vinylfluorene can be synthesized through several methods. One common approach involves the reaction of fluorene with acetylene in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under high-pressure conditions and elevated temperatures to facilitate the formation of the vinyl group on the fluorene ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Vinylfluorene undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form 2-ethylfluorene, which may have different chemical properties and applications.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various derivatives with modified chemical properties.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions to achieve selective reduction.
Substitution: Halogenation reagents, such as bromine or chlorine, can be used to introduce halogen atoms into the vinyl group, leading to the formation of halogenated derivatives.
Major Products Formed:
Oxidation: 2-Vinylfluorenone
Reduction: 2-Ethylfluorene
Substitution: Halogenated derivatives such as 2-bromovinylfluorene
Scientific Research Applications
2-Vinylfluorene has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of polymers with unique electronic and optical properties. These polymers are of interest for applications in organic electronics and photonics.
Biology: The compound is studied for its potential use in the development of fluorescent probes and sensors for biological imaging and diagnostics.
Medicine: Research is ongoing to explore the potential of this compound derivatives as therapeutic agents for various diseases, including cancer and neurodegenerative disorders.
Industry: In the industrial sector, this compound is used in the production of high-performance materials, such as coatings, adhesives, and composites, due to its excellent chemical stability and mechanical properties.
Comparison with Similar Compounds
2-Vinylfluorene can be compared with other similar compounds, such as:
2-Vinylfluorenone: This compound is an oxidized derivative of this compound and has different chemical properties and applications.
2-Ethylfluorene:
Halogenated Vinylfluorenes: These derivatives have halogen atoms attached to the vinyl group, leading to modified reactivity and applications.
Uniqueness: this compound is unique due to its ability to undergo a wide range of chemical reactions, leading to the formation of various derivatives with diverse properties. Its versatility makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-ethenyl-9H-fluorene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12/c1-2-11-7-8-15-13(9-11)10-12-5-3-4-6-14(12)15/h2-9H,1,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QESYYRDPBSQZHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(C=C1)C3=CC=CC=C3C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452993 | |
Record name | 2-vinylfluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10473-10-6 | |
Record name | 2-vinylfluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethenyl-9H-fluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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